1,1'-Bianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bianthracene is an organic compound consisting of two anthracene units connected at the 1-position. It is a member of the biaryl family, which includes compounds where two aromatic rings are directly connected by a single bond. This compound is of significant interest due to its unique structural and photophysical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Bianthracene can be synthesized through several methods. One common approach involves the Ni(0)-mediated coupling of chloro derivatives of anthracene. This method allows for the formation of the biaryl bond under controlled conditions . Another method involves the use of Friedel-Crafts reactions, where anthracene units are coupled in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 1,1’-Bianthracene typically involves large-scale synthesis using metal-catalyzed reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Bianthracene undergoes several types of chemical reactions, including:
Substitution: Substitution reactions, such as halogenation or nitration, involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
1,1’-Bianthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Bianthracene involves its interaction with various molecular targets and pathways. Its photophysical properties allow it to absorb and emit light, making it useful in applications such as OLEDs. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activities, where it can interact with cellular components to exert antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
1,1’-Biphenyl: Consists of two benzene rings connected by a single bond.
1,1’-Binaphthalene: Similar in structure but with naphthalene units instead of anthracene.
1,1’-Bitetracene: Contains tetracene units and is used in organic electronics due to its extended conjugation and improved electronic properties.
Uniqueness of 1,1’-Bianthracene: 1,1’-Bianthracene stands out due to its unique combination of structural complexity and photophysical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry .
Properties
CAS No. |
91499-35-3 |
---|---|
Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-anthracen-1-ylanthracene |
InChI |
InChI=1S/C28H18/c1-3-9-21-17-27-23(15-19(21)7-1)11-5-13-25(27)26-14-6-12-24-16-20-8-2-4-10-22(20)18-28(24)26/h1-18H |
InChI Key |
XWSSEFVXKFFWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C4=CC=CC5=CC6=CC=CC=C6C=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.